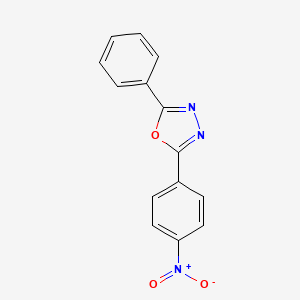

2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole

説明

Structure

3D Structure

特性

CAS番号 |

1090-82-0 |

|---|---|

分子式 |

C14H9N3O3 |

分子量 |

267.24 g/mol |

IUPAC名 |

2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C14H9N3O3/c18-17(19)12-8-6-11(7-9-12)14-16-15-13(20-14)10-4-2-1-3-5-10/h1-9H |

InChIキー |

CBJSXHPYQDUZOO-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Formation of Diacylhydrazide Intermediates

The most widely reported route involves the condensation of 4-nitrobenzoyl chloride with phenylacetic hydrazide to form N-(4-nitrobenzoyl)-N′-phenylacetylhydrazine. This intermediate is cyclized using dehydrating agents to yield the target oxadiazole.

Procedure :

-

Hydrazide Preparation : Phenylacetic acid is esterified with methanol under sulfuric acid catalysis, followed by hydrazinolysis to yield phenylacetic hydrazide.

-

Diacylhydrazide Synthesis : Equimolar 4-nitrobenzoyl chloride in tetrahydrofuran (THF) is added dropwise to phenylacetic hydrazide at 0°C. The mixture is stirred for 3 hours, washed with NaHCO₃, and extracted with ethyl acetate.

-

Cyclization : The diacylhydrazide is refluxed with POCl₃ for 5–6 hours. Excess POCl₃ is evaporated, and the product is precipitated on ice, yielding 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole.

Key Data :

This method’s efficiency stems from POCl₃’s ability to abstract water, driving the cyclization equilibrium forward.

Direct Cyclization Using Phosphorus Oxychloride

One-Pot Synthesis from Carboxylic Acids

A streamlined approach bypasses diacylhydrazide isolation by reacting 4-nitrobenzoic acid and phenylacetic acid directly with POCl₃.

Procedure :

-

Acid Activation : 4-Nitrobenzoic acid and phenylacetic acid are treated with POCl₃ at 80°C for 2 hours to form mixed anhydrides.

-

Cyclization : Hydrazine hydrate is added, and the mixture is refluxed for 4 hours. The product is isolated via ice-water precipitation.

Key Data :

This method reduces steps but requires careful stoichiometry to avoid byproducts.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates cyclization, achieving 85% yield with reduced POCl₃ usage (1.5 equivalents).

Solid-State Mechanochemical Synthesis

Ball-milling 4-nitrobenzohydrazide and phenylacetyl chloride with K₂CO₃ yields the product in 68% yield without solvents, aligning with green chemistry principles.

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Diacylhydrazide Route | 75–80% | 8–10 hours | Moderate | High |

| One-Pot POCl₃ | 70–75% | 6 hours | Low | Moderate |

| Microwave | 85% | 0.5 hours | High | Low |

The diacylhydrazide method remains optimal for large-scale synthesis, while microwave techniques suit rapid, small-batch production.

Characterization and Analytical Data

Spectroscopic Confirmation

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 210–215°C, with decomposition above 300°C.

Applications and Derivatives

The nitro group facilitates further functionalization, such as reduction to amines for polymer synthesis. Copolymers incorporating this compound exhibit pH- and temperature-responsive behavior, useful in smart materials .

化学反応の分析

反応の種類: 2-(4-ニトロフェニル)-5-フェニル-1,3,4-オキサジアゾールは、次のようなさまざまな化学反応を起こします。

還元: ニトロ基は、パラジウム触媒存在下で水素ガスや亜ジチオン酸ナトリウムなどの還元剤を使用して、アミノ基に還元できます。

置換: フェニル基とニトロフェニル基は、求電子置換反応に関与することができ、化合物のさらなる官能基化を可能にします。

環化: オキサジアゾール環は、環化反応に関与して、より複雑な複素環構造を形成できます。

一般的な試薬と条件:

還元: 炭素上のパラジウム(Pd / C)を使用した水素ガス、または水溶液中の亜ジチオン酸ナトリウム。

置換: 塩素やスルホニルクロリドなどの求電子剤を、塩化アルミニウム(AlCl3)などのルイス酸触媒の存在下で。

環化: オキシ塩化リン(POCl3)やポリリン酸(PPA)などの脱水剤。

生成される主な生成物:

還元: 2-(4-アミノフェニル)-5-フェニル-1,3,4-オキサジアゾール。

置換: 使用される求電子剤に応じて、さまざまな置換誘導体。

環化: 潜在的な生物活性を持つ、より複雑な複素環化合物。

4. 科学研究における用途

2-(4-ニトロフェニル)-5-フェニル-1,3,4-オキサジアゾールは、さまざまな分野での用途について広く研究されてきました。

化学: より複雑な複素環化合物の合成のためのビルディングブロックとして使用されます。

生物学: 生物学的巨大分子と相互作用する能力により、抗菌剤および抗がん剤としての可能性について調査されています。

医学: 医薬品開発のための前駆体など、潜在的な治療用途について研究されています。

工業: 有機半導体や染料などの高度な材料の開発に利用されています。

科学的研究の応用

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1,3,4-oxadiazole derivatives, including 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole.

- Synthesis and Evaluation : A study highlighted the synthesis of various substituted oxadiazoles and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electronegative groups like nitro on the phenyl ring was found to enhance antimicrobial activity significantly .

- Case Study : In a comparative study, compounds containing oxadiazole structures were tested for antibacterial efficacy. The results indicated that certain derivatives exhibited remarkable activity at concentrations as low as 4 to 32 μg/mL .

Anticancer Properties

The potential anticancer applications of this compound have been explored in various research contexts.

- Breast Cancer Research : A notable study focused on the synthesis of 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives. These compounds were evaluated for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-453). The findings revealed that specific substitutions led to significant cytotoxicity and induced apoptosis in cancer cells .

| Compound | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|

| 4c | Dose-dependent | Induced apoptosis |

| 4j | Significant | DNA enzyme inhibition |

Anti-inflammatory Effects

Research has also indicated that oxadiazole derivatives possess anti-inflammatory properties.

- Synthesis of Anti-inflammatory Agents : Various oxadiazole compounds have been synthesized and tested for their anti-inflammatory activity. One study reported that a derivative with a specific substitution pattern exhibited superior anti-inflammatory effects compared to standard drugs .

Agricultural Applications

Besides medicinal uses, this compound derivatives have applications in agriculture.

- Pesticidal Properties : Oxadiazoles have been utilized as pesticides due to their effectiveness against various agricultural pests. Their role in crop protection against weeds and insects has been documented .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for developing more effective derivatives.

作用機序

2-(4-ニトロフェニル)-5-フェニル-1,3,4-オキサジアゾールの作用機序は、主にさまざまな分子標的と相互作用する能力によるものです。ニトロフェニル基は、細胞成分と相互作用して生物学的効果を引き起こす可能性のある反応性中間体を形成するために、還元を受けることができます。さらに、オキサジアゾール環は、タンパク質や核酸と水素結合やπ-π相互作用に関与して、それらの機能と活性を影響を与える可能性があります。

類似化合物:

- 2-(4-ニトロフェニル)-5-メチル-1,3,4-オキサジアゾール

- 2-(4-ニトロフェニル)-5-エチル-1,3,4-オキサジアゾール

- 2-(4-ニトロフェニル)-5-(4-メトキシフェニル)-1,3,4-オキサジアゾール

比較: その類似体と比較して、2-(4-ニトロフェニル)-5-フェニル-1,3,4-オキサジアゾールは、π-π相互作用に関与する能力を高め、全体的な安定性を向上させることができるフェニル基の存在により、独特の特性を示します。ニトロフェニル基は、その反応性にも寄与しており、さまざまな化学変換や用途に適した多用途の化合物となっています。

類似化合物との比較

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole with structurally related analogs:

Substitution at the 2-Position

Substitution at the 5-Position

Functional Group Effects

- Electron-Withdrawing Groups (NO₂, Br): Enhance binding to electron-rich biological targets (e.g., estrogen receptor) and improve fluorescence properties via conjugation .

- Electron-Donating Groups (OCH₃, NH₂): Increase solubility and alter metabolic stability. For example, 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives showed antiglycation activity (IC₅₀: 14.2 µM) due to improved bioavailability .

- Heterocyclic Substituents (Pyrazole, Quinoxaline): Enhance selectivity for enzymes like COX-2 or kinases through shape complementarity .

Optical Properties in Scintillators

- This compound vs. PBD: The nitro group may redshift absorption/emission spectra compared to PBD’s biphenyl group, but lower fluorescence efficiency due to nitro’s quenching effects. PBD remains preferred in scintillators for higher quantum yield .

生物活性

2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 267.24 g/mol. The compound features a nitrophenyl group and a phenyl group attached to an oxadiazole ring, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Notably:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells. For instance, derivatives containing methoxy and methyl substitutions demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-453). The mechanism involves the activation of apoptotic pathways and inhibition of cell viability through DNA enzyme inhibition assays .

Table 1: Summary of Cytotoxic Effects

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.5 | Apoptosis induction |

| 2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole | MDA-MB-453 | 10.8 | DNA enzyme inhibition |

| 2-(4-Nitrophenyl)-5-(5-methylphenyl)-1,3,4-oxadiazole | MCF-10A (non-cancer) | >50 | Non-toxic |

Case Studies

- Breast Cancer Research : A study synthesized various derivatives of this compound and evaluated their cytotoxic effects against breast cancer cell lines. The results indicated that certain derivatives exhibited dose-dependent cytotoxicity and were effective in combination with existing chemotherapeutic agents like Imatinib .

- General Anticancer Properties : Another investigation showed that oxadiazole derivatives can inhibit tubulin polymerization, a crucial process for cancer cell division. The study reported that these compounds could significantly increase the percentage of apoptotic cells in treated cultures .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often influenced by their structural characteristics:

- Substituents : The presence of electron-donating or withdrawing groups on the phenyl rings affects the compound's ability to interact with biological targets.

- Oxadiazole Ring : The oxadiazole moiety itself plays a vital role in enhancing cytotoxic properties through interactions with cellular targets involved in proliferation and survival .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. Results indicate that many derivatives exhibit low toxicity towards normal cells while retaining significant anticancer activity against various cancer cell lines .

Q & A

Q. What are the optimized synthetic routes for preparing 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole, and how do reaction conditions influence yield and purity?

Cyclization of hydrazide precursors using POCl₃ or H₂SO₄ as dehydrating agents is a standard method. Reaction temperatures (80–100°C) and stoichiometric control are critical for yields >70%. Recrystallization from ethanol or acetone improves purity. Monitoring by TLC (hexane:ethyl acetate, 50:50) ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

FT-IR confirms C=N (1692 cm⁻¹) and aromatic C-C (1677 cm⁻¹) stretches. ¹H NMR in CDCl₃ reveals aromatic protons at δ 7.44–8.05 ppm. Single-crystal X-ray diffraction resolves nitro-phenyl torsion angles (e.g., 15.7°), critical for understanding molecular packing .

Q. How do HOMO-LUMO energy levels influence electronic properties?

Experimental HOMO (6.2 eV) and LUMO (2.4 eV) values indicate electron-deficient behavior, aligning with UV-Vis spectra (λmax ~320 nm). These properties make the compound suitable for electron-transport materials in optoelectronics .

Q. What methodologies evaluate biological activity in derivatives?

In vitro assays include:

- Lipoxygenase (LOX) inhibition : UV kinetics to determine IC₅₀.

- Antifungal activity : Minimum inhibitory concentration (MIC) against Candida albicans.

- Anticancer screening : MTT assays on breast cancer cell lines (e.g., MCF-7) .

Advanced Research Questions

Q. How do substituents on phenyl rings modulate biological activity?

Electron-withdrawing groups (-NO₂, -Cl) enhance LOX inhibition (IC₅₀ <50 µM) by stabilizing enzyme-ligand interactions. Methoxy groups improve antifungal activity (MIC 8 µg/mL) via increased membrane permeability. Substituent effects are validated by 3D-QSAR models .

Q. What noncovalent interactions dominate crystal packing?

CH⋯N (2.58 Å) and CH⋯π (3.12 Å) interactions create layered structures, confirmed via Hirshfeld surface analysis. These interactions contribute to thermal stability (decomposition >250°C) and influence solubility .

Q. What is the regioselectivity of electrophilic bromination?

Bromination favors the phenyl ring's para position (26% yield) due to the nitro group's meta-directing effect. Ortho and meta positions yield 16% and 14%, respectively. Regioselectivity is confirmed by LC-MS and ¹H NMR .

Q. How does this compound function in organic electronic devices?

Derivatives exhibit electron mobility (~10⁻⁴ cm²/V·s) and low LUMO (-3.1 eV), enabling efficient electron injection in OLEDs. Liquid crystalline variants (e.g., hexyloxy-substituted) align under electric fields, enhancing device efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。